1-Benzyl-4-methanesulfonyl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKQEWFEZNDPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354704 | |
| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118546-61-5 | |
| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 1 Benzyl 4 Methanesulfonyl Piperazine Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe molecular structures through the interaction of matter with electromagnetic radiation. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a complete picture of the molecular architecture of 1-Benzyl-4-methanesulfonyl-piperazine derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected.
Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.
Benzylic Protons: The two protons of the benzylic methylene (B1212753) group (CH₂) attached to the piperazine (B1678402) nitrogen are expected to produce a singlet at around δ 3.5 ppm.
Piperazine Protons: The eight protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the benzyl-substituted nitrogen would likely appear as a multiplet around δ 2.5 ppm. The other four protons, adjacent to the electron-withdrawing methanesulfonyl group, would be shifted downfield, appearing as a multiplet near δ 3.2 ppm. For a related isomer, 1-(4-(Methylsulfonyl)benzyl)piperazine, the piperazine protons appear as multiplets between δ 2.5–3.5 ppm.
Methanesulfonyl Protons: The three protons of the methyl (CH₃) group attached to the sulfonyl group are expected to be observed as a sharp singlet, typically around δ 2.8 ppm. In a similar compound, this methylsulfonyl group singlet is noted between δ 3.0–3.2 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Aromatic Carbons: The phenyl ring would show multiple signals, with the ipso-carbon (the one attached to the methylene group) appearing around δ 138 ppm and the other aromatic carbons resonating in the δ 127-129 ppm range.
Benzylic Carbon: The benzylic CH₂ carbon is expected to have a chemical shift of approximately δ 63 ppm.
Piperazine Carbons: The carbon atoms of the piperazine ring would show two distinct signals due to the different electronic environments created by the substituents. The carbons adjacent to the benzyl group would appear around δ 53 ppm, while the carbons next to the more electron-withdrawing sulfonyl group would be shifted to a different resonance, possibly near δ 46 ppm.
Methanesulfonyl Carbon: The methyl carbon of the methanesulfonyl group would typically appear as a singlet around δ 35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl (C₆H₅) | 7.2 - 7.4 (multiplet) | 127 - 138 |
| Benzylic (CH₂) | ~3.5 (singlet) | ~63 |
| Piperazine (CH₂)₄ | ~2.5 (multiplet, 4H), ~3.2 (multiplet, 4H) | ~46, ~53 |
| Methanesulfonyl (CH₃) | ~2.8 (singlet) | ~35 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. Using a technique like electrospray ionization (ESI-MS) in positive ion mode, the protonated molecule [M+H]⁺ can be detected to confirm the molecular formula.
For benzylpiperazine analogues, fragmentation is predictable. organicchemistrydata.org The most common cleavage occurs at the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. organicchemistrydata.org Further fragmentation of the piperazine ring can also occur, yielding characteristic ions. Cleavage of the C-N bonds within the piperazine ring can result in fragment ions at m/z 56 and m/z 70. organicchemistrydata.org The presence of the methanesulfonyl group would also lead to specific fragmentation pathways, including the loss of the SO₂CH₃ group.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Description |
| 255 | [M+H]⁺ | Protonated molecular ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |
| 175 | [M-SO₂CH₃]⁺ | Loss of the methanesulfonyl group |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit several characteristic absorption bands:
Aromatic C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching bands for the methylene groups of the piperazine and benzyl moieties, as well as the methyl group, would be observed in the 2800-3000 cm⁻¹ range.
S=O Stretching: The most distinctive feature would be the strong, characteristic absorption bands from the sulfonyl group (SO₂). These symmetric and asymmetric stretching vibrations typically occur at approximately 1160 cm⁻¹ and 1350 cm⁻¹, respectively.
C-N Stretching: The C-N stretching vibrations of the tertiary amine in the piperazine ring would be found in the fingerprint region, typically between 1020-1250 cm⁻¹.
Aromatic C=C Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted benzene (B151609) ring would appear as strong bands in the 690-770 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide data on the molecular formula and connectivity, X-ray crystallography offers definitive proof of structure by mapping the precise arrangement of atoms in the solid state. Although specific data for this compound is not available, analysis of the closely related derivative, 1-benzhydryl-4-methanesulfonyl-piperazine , provides significant structural insights. The benzhydryl group consists of two phenyl rings attached to a single carbon, differing from the benzyl group's single phenyl ring.
The study of 1-benzhydryl-4-methanesulfonyl-piperazine revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. The unit cell parameters were determined to be a = 9.5820(4) Å, b = 16.8150(12) Å, and c = 13.5280(8) Å, with a β angle of 127.270(5)°. The volume of the unit cell is 1734.5(2) ų, containing four molecules (Z=4).
Table 3: Crystal Data for 1-Benzhydryl-4-methanesulfonyl-piperazine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 9.5820(4) | |
| b (Å) | 16.8150(12) | |
| c (Å) | 13.5280(8) | |
| β (°) | 127.270(5) | |
| Volume (ų) | 1734.5(2) | |
| Z | 4 |
Conformational Analysis of the Piperazine Ring and Substituents
The X-ray structure analysis of 1-benzhydryl-4-methanesulfonyl-piperazine confirms that the central piperazine ring adopts a stable chair conformation. This is the expected low-energy conformation for six-membered saturated heterocyclic rings. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The geometry around the sulfur atom of the methanesulfonyl group is described as a distorted tetrahedron. This detailed conformational information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The three-dimensional arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, which dictate the material's physical properties. For piperazine derivatives, the conformation of the six-membered ring and the nature of its substituents are key determinants of the crystal packing.
In the absence of a published crystal structure for this compound, the analysis of closely related compounds provides significant insights into its likely solid-state conformation and intermolecular interactions. X-ray crystallographic studies of derivatives such as 1-benzhydryl-4-methanesulfonyl-piperazine and 1-[bis-(4-fluorophenyl)-methyl]-4-methanesulfonyl-piperazine reveal that the piperazine ring consistently adopts a chair conformation. researchgate.net This conformation is the most stable arrangement for such six-membered rings, minimizing steric strain.
The geometry around the sulfur atom in the methanesulfonyl group is typically a distorted tetrahedron. researchgate.net This distortion arises from the different electronic and steric demands of the oxygen, nitrogen, and carbon atoms bonded to the sulfur.
Intermolecular interactions play a pivotal role in the crystal packing of these derivatives. While strong hydrogen bonds like O-H···O or N-H···O are absent in N-substituted piperazines that lack a hydrogen bond donor, weaker interactions such as C-H···O, C-H···F, and C-H···π interactions are prevalent. researchgate.netnih.gov For instance, in the crystal structure of 1-[bis-(4-fluorophenyl)-methyl]-4-methanesulfonyl-piperazine, a weak intermolecular hydrogen bond of the type C–H···F is observed. researchgate.net In other benzylpiperazine derivatives, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring, contribute to the stability of the crystal lattice. nih.gov The packing of molecules is often dominated by these weaker forces, leading to the formation of complex supramolecular architectures.
The crystal structures of various piperazine derivatives have been determined, and their crystallographic data provide a basis for understanding the structural properties of this compound. A summary of the crystallographic data for some related compounds is presented in Table 1.
Table 1: Crystallographic Data for Selected Piperazine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Benzhydryl-4-methanesulfonyl-piperazine | Monoclinic | P2₁/c | 9.5820 | 16.8150 | 13.5280 | 127.270 | researchgate.net |
| 1-[Bis-(4-fluorophenyl)-methyl]-4-methanesulfonyl-piperazine | Monoclinic | P2₁/n | 9.905 | 16.907 | 10.778 | 98.831 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Chromatographic and Purity Profiling in Research Synthesis
The synthesis of this compound and its analogs necessitates robust analytical methods to monitor reaction progress, identify impurities, and determine the final purity of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for these purposes.
In research synthesis, thin-layer chromatography (TLC) is often used for rapid reaction monitoring. For a compound structurally similar to this compound, a TLC system using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) has been reported to give an Rf value of approximately 0.3.
HPLC is a versatile technique for the separation and quantification of piperazine derivatives. Reversed-phase HPLC, utilizing a C18 stationary phase, is frequently the method of choice. unodc.orgresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. unodc.orgresearchgate.net The selection of the mobile phase composition and gradient elution program is critical for achieving optimal separation of the main compound from any starting materials or byproducts. For the analysis of piperazine residues, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection sensitivity using a UV detector. jocpr.com
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. rdd.edu.iq For piperazine derivatives, GC-MS can provide information on the molecular weight and fragmentation pattern, which aids in structure elucidation and impurity identification. The electron ionization (EI) mass spectra of piperazine derivatives often show characteristic fragment ions resulting from the cleavage of the piperazine ring and its substituents. google.com
The purity of synthesized this compound is typically determined by HPLC or GC analysis, with the purity being expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Titration methods can also be used for purity assessment of piperidone precursors. libretexts.org
Table 2 provides a summary of general chromatographic conditions used for the analysis of piperazine derivatives. It is important to note that these are general methods, and specific conditions need to be optimized for the analysis of this compound.
Table 2: General Chromatographic Conditions for Piperazine Derivative Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water with buffer | UV/DAD | unodc.orgresearchgate.net |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometer | google.com |
This table is interactive. Click on the headers to sort the data.
Computational and Theoretical Investigations of 1 Benzyl 4 Methanesulfonyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and spatial arrangement of 1-Benzyl-4-methanesulfonyl-piperazine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular conformation (geometry optimization) and to analyze its electronic properties. researchgate.net
The optimization process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. For aryl sulfonyl piperazine (B1678402) derivatives, theoretical investigations have been successfully carried out using the Gaussian 09 software package to determine optimized molecular structures. researchgate.net Such studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The sulfonyl group, being a strong electron-withdrawing substituent, significantly influences the electronic distribution and geometry of the piperazine ring and the adjacent benzyl (B1604629) group.
The calculated optimized geometric parameters for related aryl sulfonyl piperazine derivatives provide a template for understanding the structure of this compound. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Substituted Aryl Sulfonyl Piperazine Moiety (Illustrative) Note: This data is illustrative for a related structure, as specific optimized parameters for this compound are not publicly available. The values are based on typical findings from DFT/B3LYP/6-31G(d,p) calculations on similar compounds. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-S | ~1.77 Å |
| S=O | ~1.45 Å | |
| S-N (piperazine) | ~1.65 Å | |
| C-N (piperazine) | ~1.46 Å | |
| Bond Angles | O=S=O | ~120° |
| O=S-N | ~107° | |
| C-S-N | ~105° | |
| C-N-C (piperazine) | ~112° |
The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2
Electronegativity (χ): Calculated as (I + A) / 2
Electrophilicity Index (ω): Calculated as χ² / (2η)
These descriptors help predict how the molecule will interact with other chemical species. For instance, the electrophilicity index (ω) measures a molecule's ability to act as an electrophile. mdpi.combiointerfaceresearch.com Furthermore, local reactivity can be assessed using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov The molecular electrostatic potential (MEP) surface is another tool that visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov
Table 2: Illustrative Global Reactivity Descriptors (Calculated via DFT) Note: This data is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
| Descriptor | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 |
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static electronic state, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of this compound over time.
This compound possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. This is often initiated using molecular mechanics (MM) calculations, which employ classical force fields (like GAFF2) to rapidly evaluate the energy of different spatial arrangements. nih.gov
Molecular dynamics (MD) simulations extend this analysis by simulating the atomic motions of the molecule over time at a given temperature. This provides a dynamic picture of the molecule's flexibility, showing how it transitions between different conformations and how its structural components, such as the piperazine ring, fluctuate. The piperazine ring typically adopts a chair conformation, which is its most stable form. MD simulations can reveal the timescale and barriers for ring inversion and the preferred orientations of the benzyl and methanesulfonyl substituents.
The potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy, a one- or two-dimensional slice of the PES can be generated. nih.gov For this compound, key dihedral angles to explore would be those governing the rotation of the benzyl group relative to the piperazine ring and the orientation of the methanesulfonyl group. This exploration helps to identify the energy minima (stable conformers) and the energy barriers (transition states) that separate them, providing a comprehensive understanding of the molecule's conformational landscape.
In Silico Approaches for Molecular Interaction Analysis
In silico techniques are invaluable for predicting and analyzing how a molecule like this compound might interact with biological targets, such as proteins or enzymes.
Molecular docking is a primary computational method used for this purpose. nih.gov It predicts the preferred binding orientation (pose) of a ligand within the active site of a target protein and estimates the strength of the interaction, typically reported as a binding affinity or docking score (in kcal/mol). nih.gov Studies on related arylpiperazine derivatives have shown successful application of docking to predict interactions with targets like the androgen receptor. nih.gov
The analysis of the docked pose reveals specific intermolecular interactions that stabilize the ligand-protein complex. These can include:
Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the protein's binding pocket. nih.govnih.gov
Electrostatic Interactions: The polar sulfonyl group can form favorable electrostatic interactions with charged or polar residues. nih.gov
These computational predictions provide a structural basis for the molecule's biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. For derivatives of this compound, docking studies are essential to predict binding affinities and interaction patterns with various protein targets.
Research on analogous benzylpiperazine and piperazine derivatives has demonstrated their potential to bind to a range of biological targets, including androgen receptors (AR) and sigma-1 receptors (σ1R). nih.govacs.orgnih.gov In a typical docking study, the 3D structure of this compound would be prepared and docked into the binding site of a target protein, such as the ligand-binding domain of a receptor. The simulation calculates the most stable binding poses and assigns a score, often representing the binding free energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.
Key interactions for benzylpiperazine derivatives often involve:
Hydrophobic Interactions: The benzyl group can form hydrophobic contacts with nonpolar amino acid residues in the binding pocket. nih.gov
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the methanesulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen-donating residues (e.g., Lys, Arg, Tyr) in the target. nih.gov
Aromatic Interactions: The phenyl ring of the benzyl group can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
For instance, docking studies on arylpiperazine derivatives targeting the androgen receptor revealed that hydrophobic interactions are a primary driver for binding within the receptor's ligand-binding pocket. nih.gov Similarly, studies of benzylpiperazine derivatives as σ1R ligands showed that specific hydrophobic and hydrogen bond interactions determine the binding affinity and selectivity. nih.gov While specific docking data for this compound is not extensively published, the findings from related compounds provide a strong framework for predicting its behavior. An illustrative docking analysis against a hypothetical target is shown below.
Table 1: Illustrative Molecular Docking Results for Piperazine Analogs Against a Hypothetical Receptor
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A (Benzylpiperazine core) | -8.5 | Phe261, Trp334, Leu112 | Hydrophobic, π-π stacking |
| Analog B (Sulfonyl-containing) | -9.2 | Lys190, Tyr310, Val288 | Hydrogen Bond, Hydrophobic |
| This compound (Predicted) | -9.5 | Phe261, Tyr310, Lys190 | Hydrophobic, Hydrogen Bond, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comopenpharmaceuticalsciencesjournal.com These mathematical models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures to enhance efficacy or other desired properties.
For a class of compounds like the derivatives of this compound, a QSAR model would be developed using a dataset of related molecules with known biological activities (e.g., IC₅₀ values). openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to build an equation that relates these descriptors to activity. mdpi.comscispace.com
Key molecular descriptors relevant to this compound and its analogs would likely include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to engage in charge-transfer interactions. mdpi.com The electron-withdrawing nature of the methanesulfonyl group would significantly influence these properties.
Topological Descriptors: These describe the connectivity and branching of the molecule, such as the topological polar surface area (PSA), which is crucial for predicting cell membrane permeability. mdpi.com
Constitutional Descriptors: These include simple properties like molecular weight, number of oxygen atoms (nO), and number of double bonds (nDB), which have been shown to be important in QSAR models for other piperazine derivatives. openpharmaceuticalsciencesjournal.comscispace.com
Steric/Geometrical Descriptors: Properties like molar refractivity (MR) describe the volume and shape of the molecule, which are critical for fitting into a receptor's binding site. mdpi.com
A hypothetical QSAR equation for a series of related compounds might look like: pIC₅₀ = β₀ + β₁(PSA) + β₂(LUMO) + β₃(MR)
Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby optimizing the design process.
Table 2: Key Descriptor Classes in QSAR Models for Piperazine Derivatives
| Descriptor Class | Example Descriptors | Relevance to this compound |
| Electronic | LUMO Energy, Electrophilicity Index | Influenced by the electron-withdrawing sulfonyl group; relates to reactivity. mdpi.com |
| Topological | Polar Surface Area (PSA) | The piperazine and sulfonyl groups contribute significantly; predicts permeability. mdpi.com |
| Constitutional | Number of Oxygen Atoms (nO), Sum of valencies (Sv) | Simple but powerful predictors of binding affinity in some models. openpharmaceuticalsciencesjournal.comscispace.com |
| Physicochemical | Molar Refractivity (MR), Log S | Relate to molecular size, polarizability, and solubility. mdpi.com |
Analysis of Non-Covalent Interactions and Energy Frameworks
The biological activity and physicochemical properties of a molecule are not only determined by its covalent structure but also by the complex network of non-covalent interactions it forms with itself in the solid state and with biological targets. The analysis of these weak interactions—such as hydrogen bonds, van der Waals forces, and π-π stacking—is crucial for understanding crystal packing, solubility, and receptor binding.
For this compound, the key non-covalent interactions that define its supramolecular structure and energy framework would be:
Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors, the nitrogen atoms of the piperazine ring and the two oxygen atoms of the methanesulfonyl group are potent hydrogen bond acceptors. In a crystal lattice or a solvated state, they can interact with weak C-H donors from neighboring molecules or with solvent molecules.
π-π Stacking: The presence of the benzyl group's aromatic ring allows for π-π stacking interactions with other aromatic systems, which can be a significant stabilizing force in both crystal packing and receptor binding. nih.gov
Computational tools like Hirshfeld surface analysis can visualize and quantify these intermolecular contacts in a crystal structure. This analysis maps the close contacts between molecules, highlighting the regions responsible for different types of interactions. Studies on related sulfonamides have shown that strong intermolecular hydrogen bonds and π-π interactions are often the dominant forces directing the crystal packing. nih.gov Energy framework calculations can further quantify the interaction energies between molecules in the crystal, providing a visual representation of the energetic landscape and highlighting the most significant stabilizing interactions that form the crystal's structural backbone. These analyses are fundamental for predicting the stability of different polymorphic forms and for understanding the molecule's solid-state properties.
Table 3: Potential Non-Covalent Interactions in this compound
| Interaction Type | Molecular Feature Involved | Potential Role |
| Hydrogen Bonding | Piperazine Nitrogens, Sulfonyl Oxygens (as acceptors) | Directing crystal packing, interaction with polar residues in a binding site. |
| π-π Stacking | Phenyl ring of the benzyl group | Stabilizing crystal structures and binding to aromatic residues. nih.gov |
| Hydrophobic Contacts | Benzyl group, piperazine ring hydrogens | Contributing to binding affinity in nonpolar pockets and overall crystal packing. |
| Dipole-Dipole | Polar methanesulfonyl group | Influencing molecular orientation and contributing to lattice energy. |
Role of 1 Benzyl 4 Methanesulfonyl Piperazine As a Key Intermediate in Organic Synthesis
Utilization in the Synthesis of Complex Heterocyclic Systems
The structure of 1-benzyl-4-methanesulfonyl-piperazine makes it an excellent building block for creating larger, more intricate heterocyclic frameworks. Sulfonyl piperazine (B1678402) derivatives, which share the core structure of the target compound, are utilized in coupling reactions to produce bifunctional heterocyclic systems.
A notable example is the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which have been investigated for their potential as antitumor agents. nih.govrsc.org In this process, a substituted sulfonyl piperazine derivative serves as a key intermediate that is coupled with a separate heterocyclic component, a substituted benzyl-1,2,3-triazole-4-carboxylic acid. nih.gov The reaction is facilitated by peptide coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in a solvent like DMF (Dimethylformamide) to form the final complex molecule. nih.gov This strategy demonstrates how the sulfonyl piperazine moiety can be effectively integrated into larger systems, combining distinct chemical scaffolds to generate novel compounds. nih.gov
Furthermore, the general principle of using piperazine-containing intermediates to build fused ring systems is well-established. For instance, complex hydrazinyl-tetrahydropyrimido derivatives containing a piperazine-like morpholine (B109124) group have been used as precursors to synthesize pentacyclic heterocyclic systems incorporating a triazole ring. researchgate.net This underscores the versatility of the piperazine core in constructing diverse and complex molecular architectures.
Table 1: Synthesis of Sulfonyl Piperazine-Linked Triazole Conjugates nih.gov
| Reactant A | Reactant B | Coupling Agents | Product |
|---|
Precursor to Diverse Chemical Entities through Further Derivatization
The this compound scaffold is a versatile precursor that can be modified to generate a wide array of chemical derivatives. The derivatization can occur by building upon the core structure or by modifying its existing functional groups.
A primary example of its role as a precursor is in the synthesis of novel sulfonamide derivatives. In one study, trimetazidine, which contains a 1-(2,3,4-trimethoxybenzyl)piperazine core, was reacted with various sulfonyl chlorides, including benzylsulfonyl chloride, in dichloromethane (B109758) to yield new hybrid molecules. mdpi.com This reaction, which forms the N-sulfonyl bond, is a fundamental derivatization that converts the secondary amine of the piperazine ring into a stable sulfonamide, significantly altering the molecule's chemical properties. mdpi.com
The piperazine moiety is also widely used for derivatizing other classes of molecules, such as peptides. Piperazine-based reagents can be coupled to the carboxyl groups of peptides using activating agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOAt (1-hydroxy-7-azabenzotriazole). nih.gov This process attaches the piperazine unit to the peptide, which can enhance its properties for analytical purposes, such as improving ionization efficiency in mass spectrometry. nih.gov This demonstrates the utility of the piperazine structure as a linker for conjugating different molecular entities.
The synthesis of the compound itself involves a key derivatization step. Typically, a precursor such as 1-benzylpiperazine (B3395278) is reacted with methanesulfonyl chloride. This reaction transforms the nucleophilic secondary amine of 1-benzylpiperazine into the chemically robust methanesulfonamide (B31651) of this compound, showcasing a critical step in creating this valuable intermediate.
Strategic Applications in Multicomponent Reactions and Modular Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the combination of three or more reactants in a single step to form a complex product, containing substantial portions of all starting materials. beilstein-journals.org This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and saving time. beilstein-journals.org Piperazine and its derivatives are valuable building blocks in MCRs for the rapid generation of diverse chemical libraries. researchgate.net
The structure of this compound, or more commonly its precursor 1-benzylpiperazine, is well-suited for use in MCRs, particularly as the amine component in isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction. researchgate.netnih.gov The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org
By employing 1-benzylpiperazine as the amine, a highly complex α-acylamino-carboxamide product can be assembled in a single, efficient step. This modular approach allows for immense structural diversity, as each of the four components can be varied independently. The resulting product incorporates the benzyl-piperazine moiety into a larger, drug-like scaffold. This strategy is a cornerstone of modern drug discovery, enabling the synthesis of large libraries of compounds for biological screening. rug.nl The use of such intermediates in MCRs represents a strategic application in modular synthesis, facilitating the construction of complex molecules that would otherwise require lengthy, multi-step synthetic routes. beilstein-journals.orgrug.nl
Table 2: Hypothetical Ugi Reaction Utilizing a Piperazine Intermediate
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Type |
|---|
Role in Establishing New Synthetic Pathways for High-Value Compounds
The utility of this compound and related intermediates is pivotal in establishing new synthetic pathways toward high-value compounds, particularly those with potential pharmaceutical applications. The piperazine heterocycle is a "privileged scaffold" frequently found in approved drugs. nih.gov Its inclusion in a molecule can enhance solubility and bioavailability, making piperazine-based intermediates highly sought after in drug discovery. nih.gov
The ability to use these intermediates in the modular synthesis of complex heterocyclic systems (as described in 5.1) and in multicomponent reactions (5.3) allows chemists to forge novel and efficient routes to new chemical entities. For example, the synthesis of sulfonyl piperazine-linked triazole conjugates resulted in compounds that were subsequently evaluated for their cytotoxic activity against cancer cell lines and their ability to inhibit tubulin polymerization. nih.govrsc.org The discovery of a compound from this series with potent activity establishes a new pathway from a piperazine intermediate to a potentially high-value compound. nih.govrsc.org
By serving as a versatile and reliable building block, this compound enables the strategic construction of diverse molecular libraries. These libraries can then be screened for biological activity, leading to the identification of new drug leads. The development of synthetic routes that are efficient, modular, and capable of producing structurally diverse compounds is a primary goal in medicinal chemistry. The strategic use of intermediates like this compound is central to achieving this goal and establishing new, valuable synthetic pathways.
Advanced Applications of 1 Benzyl 4 Methanesulfonyl Piperazine in Medicinal Chemistry Research
Design Principles for Piperazine-Containing Small Molecule Ligands
The design of effective small molecule ligands is a cornerstone of drug discovery. The structural architecture of 1-Benzyl-4-methanesulfonyl-piperazine is a deliberate convergence of a versatile scaffold and a functionally significant moiety, reflecting key principles in contemporary ligand design.
Scaffold Versatility and Modifiable Attachment Points in Ligand Design
The piperazine (B1678402) ring is a six-membered heterocycle containing two opposing nitrogen atoms, a feature that imparts a unique set of physicochemical properties, making it a highly valued scaffold in medicinal chemistry. nih.govtandfonline.comnih.gov Its versatile nature allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity. nih.gov The two nitrogen atoms provide points for substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize ligand-target interactions.
In this compound, the piperazine core serves as a central linker. The nitrogen at the 1-position is substituted with a benzyl (B1604629) group, a common pharmacophore that can engage in hydrophobic and aromatic interactions with biological targets. The nitrogen at the 4-position is appended with a methanesulfonyl group, which significantly influences the electronic and steric properties of the molecule. This strategic placement of substituents on the piperazine scaffold allows for a systematic exploration of the chemical space around the core structure to achieve desired biological activity. wisdomlib.orgresearchgate.net The inherent conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, can also play a role in its ability to adapt to the binding sites of various biological targets.
Influence of the Methanesulfonyl Moiety on Molecular Recognition and Interaction
The methanesulfonyl (-SO2CH3) group is a key functional moiety that can profoundly impact a molecule's biological activity through its influence on molecular recognition and interaction. nih.gov As a strong electron-withdrawing group, it can modulate the pKa of the adjacent piperazine nitrogen, thereby affecting its ionization state at physiological pH. This is a critical factor in determining how the ligand interacts with its biological target, as ionic interactions are often pivotal for binding. unina.it
Furthermore, the sulfonyl group is a known hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups on a receptor. researchgate.net This directional interaction can contribute significantly to the binding affinity and specificity of the ligand. The tetrahedral geometry of the sulfonyl group also provides a three-dimensional scaffold for interaction. The oxygen atoms of the sulfonyl group can participate in dipole-dipole and other electrostatic interactions, further enhancing the binding profile of the molecule. unina.it The presence of the sulfur atom itself can lead to specific sulfur-lone pair interactions that can influence the conformation of the small molecule and its binding to a receptor. nih.gov
Exploration as Modulators of Specific Biological Targets (pre-clinical, mechanistic focus)
The unique structural features of this compound make it an intriguing candidate for investigation as a modulator of various biological targets. Preclinical research on structurally related compounds provides a strong rationale for exploring its potential in several key areas of medicinal chemistry.
Investigating Cholinesterase Inhibition Mechanisms
Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease. nih.gov Several studies have demonstrated that benzylpiperazine derivatives can act as potent cholinesterase inhibitors. nih.gov
The proposed mechanism of action for benzylpiperazine-based cholinesterase inhibitors involves the interaction of the benzyl group with the peripheral anionic site (PAS) of the enzyme, while the piperazine core and other substituents can interact with the catalytic active site (CAS). In the case of this compound, it is hypothesized that the benzyl group would occupy the PAS, and the protonated piperazine nitrogen could form a crucial interaction with the anionic subsite of the CAS. The methanesulfonyl moiety could potentially form hydrogen bonds with amino acid residues in the active site gorge, further stabilizing the enzyme-inhibitor complex. Kinetic studies on related benzylpiperidine derivatives have shown a mixed-type inhibition, suggesting that these compounds can bind to both the free enzyme and the acetyl-enzyme intermediate. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 | Not Specified |
| Donepezil (Reference) | AChE | 0.14 | Not Specified |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Studies on Fatty Acid Amide Hydrolase (FAAH) Modulation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
Piperazine-containing compounds have been investigated as FAAH inhibitors. The mechanism of inhibition for some piperazine derivatives involves the formation of a covalent bond with the catalytic serine residue (Ser241) in the FAAH active site. While many potent FAAH inhibitors are carbamate or urea-based, the potential for a methanesulfonyl-piperazine derivative to modulate FAAH activity warrants investigation. The methanesulfonyl group could influence the reactivity of the piperazine nitrogen or interact with residues in the active site to modulate enzyme activity through non-covalent interactions.
Research into Sigma Receptor Ligand Properties
Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders and cancer. Benzylpiperazine derivatives have been shown to exhibit high affinity for sigma-1 receptors. nih.govnih.gov
The binding of benzylpiperazine ligands to the sigma-1 receptor is thought to involve a combination of hydrophobic and electrostatic interactions. The benzyl group can occupy a hydrophobic pocket within the receptor's binding site, while the protonated piperazine nitrogen can form an ionic interaction with an acidic residue. The methanesulfonyl group in this compound could potentially enhance binding affinity and selectivity by forming hydrogen bonds or other polar interactions with the receptor. Studies on a series of 4-benzylpiperazine ligands have demonstrated that substituents on the benzyl ring can significantly impact sigma-1 receptor affinity and selectivity over the sigma-2 subtype. nih.gov
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylbenzyl)piperazine | 0.43 | 40 | 93 |
| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine | 0.51 | 42 | 82 |
| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromobenzyl)piperazine | 0.62 | 45 | 73 |
| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | 0.91 | 61 | 67 |
| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine | 0.85 | 53 | 62 |
Ki values represent the inhibitory constant and are a measure of binding affinity; a lower Ki indicates higher affinity.
Evaluation as Phosphodiesterase Inhibitors
While direct studies evaluating this compound as a phosphodiesterase (PDE) inhibitor are not extensively documented in publicly available research, the structural components of the molecule suggest a plausible rationale for its investigation in this area. The piperazine nucleus is a common feature in a variety of PDE inhibitors. For instance, sildenafil, a well-known PDE5 inhibitor, incorporates a piperazine ring that plays a crucial role in its binding to the enzyme's active site.
Furthermore, research into novel sulfonamide derivatives has identified compounds with significant PDE4 inhibitory activity. A study on a series of sulfonamides revealed their potential to down-regulate lung inflammatory changes by inhibiting PDE4 plos.org. This suggests that the sulfonyl group in this compound could contribute to interactions with the PDE active site. The combination of the piperazine ring and the sulfonyl group within the same molecule makes it a compelling candidate for PDE inhibition.
The evaluation of this compound and its analogs as PDE inhibitors would likely involve screening against various PDE isoforms to determine potency and selectivity. Key structural modifications could include alterations to the benzyl group and the methyl group of the sulfonyl moiety to optimize interactions within the catalytic pocket of different PDE enzymes.
Table 1: Structural Moieties of this compound and Their Relevance to PDE Inhibition
| Structural Moiety | Potential Role in PDE Inhibition |
| Piperazine Ring | Can serve as a key binding element, interacting with residues in the active site of PDE enzymes. |
| Methanesulfonyl Group | May form hydrogen bonds or other interactions with the enzyme, contributing to binding affinity and selectivity. |
| Benzyl Group | Can be modified to explore the hydrophobic pockets of the active site, potentially enhancing potency and selectivity. |
Mechanistic Insights into Molecular Interactions and Target Engagement (from a chemical biology perspective)
Understanding the molecular interactions of this compound is paramount to elucidating its mechanism of action and for the rational design of more potent and selective analogs.
The structural features of this compound allow for a range of interactions with biological targets. The piperazine nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. The aromatic benzyl ring can engage in π-π stacking and hydrophobic interactions. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions.
Molecular docking studies on analogous piperazine-containing compounds have provided insights into their binding modes. For instance, docking studies of 1-arylsulfonyl-4-phenylpiperazine derivatives with α-glucosidase have shown key interactions with the active site residues researchgate.net. Similarly, molecular modeling of N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives has helped to understand their interactions with the active site of cholinesterase enzymes nih.gov. These studies suggest that the benzyl and sulfonyl moieties of this compound could orient the molecule within an enzyme's active site to facilitate key binding interactions.
The relationship between the structure of a ligand and its biological mechanism is a cornerstone of medicinal chemistry gardp.org. For this compound, modifications to its core structure can be expected to significantly impact its target engagement and subsequent biological effect.
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substitution on the benzamide with a bulky moiety in the para position led to a substantial increase in anti-acetylcholinesterase activity nih.gov.
Modification of the Sulfonyl Group: Altering the alkyl or aryl substituent on the sulfonyl group can impact steric and electronic interactions with the target protein. This can be a key strategy for optimizing potency and selectivity.
Piperazine Ring Conformation: The chair conformation of the piperazine ring is crucial for the spatial orientation of the substituents. Modifications that alter this conformation could have a profound effect on biological activity.
Table 2: Potential Structural Modifications and Their Mechanistic Implications
| Modification | Potential Mechanistic Impact |
| Introduction of polar groups on the benzyl ring | Enhance solubility and potential for hydrogen bonding. |
| Replacement of the methyl group on the sulfonyl moiety with larger alkyl or aryl groups | Explore larger hydrophobic pockets in the target's active site. |
| N-alkylation or N-acylation of the second piperazine nitrogen | Modulate basicity and introduce additional points of interaction. |
Development of Novel Sulfonamide-Piperazine Hybrid Molecules
The hybridization of the sulfonamide and piperazine scaffolds has emerged as a promising strategy in drug discovery. This approach aims to combine the favorable pharmacological properties of both moieties to create novel molecules with enhanced efficacy and unique mechanisms of action.
The synthesis of such hybrids often involves the reaction of a substituted piperazine with an appropriate sulfonyl chloride. For instance, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized by reacting 1-phenylpiperazine with various (un)substituted alkyl/arylsulfonyl chlorides researchgate.net. A general synthetic route for this compound involves the reaction of piperazine with 4-(methylsulfonyl)benzyl chloride .
The development of novel sulfonamide-piperazine hybrids based on the this compound core could involve several synthetic strategies:
Diversification of the Benzyl Moiety: A variety of substituted benzyl chlorides can be reacted with 4-methanesulfonyl-piperazine to generate a library of analogs with diverse electronic and steric properties.
Variation of the Sulfonyl Moiety: 1-Benzylpiperazine (B3395278) can be reacted with a range of alkyl and aryl sulfonyl chlorides to explore the impact of the sulfonyl substituent on biological activity.
Introduction of Additional Functional Groups: The core scaffold can be further functionalized to introduce other pharmacophoric groups, leading to multi-target ligands. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been designed and synthesized to explore their biological activities rsc.org.
Consideration in Prodrug Design and Bioconjugation Strategies
The chemical structure of this compound offers opportunities for its application in prodrug design and bioconjugation, aiming to improve pharmacokinetic properties, target delivery, or modulate activity.
Prodrug Design: The sulfonamide group can be utilized in prodrug strategies. For example, sulfonamide prodrugs have been developed with a two-stage release mechanism for the efficient delivery of other active compounds nih.govacs.org. This approach could be adapted for this compound, where a cleavable moiety is attached to the sulfonamide nitrogen, which would be released under specific physiological conditions to unveil the active parent drug. Another strategy involves the synthesis of azo derivatives of sulfonamides as prodrugs for targeted colon delivery .
Bioconjugation Strategies: The piperazine moiety provides a handle for bioconjugation. The secondary amine of the piperazine ring can be functionalized with linkers for attachment to biomolecules such as proteins, antibodies, or nanoparticles. This can be used to create targeted drug delivery systems. Bioorthogonal release strategies for sulfonamides have also been developed, which could be applied to conjugates of this compound nih.gov. For instance, sulfonamide-activated acyl transfer has been explored as a method for bioconjugation researchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4-methanesulfonyl-piperazine, and how can reaction conditions be optimized?
- Methodological Answer : Start with 1-benzylpiperazine and introduce the methanesulfonyl group via sulfonylation using methanesulfonyl chloride. Use a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under nitrogen to minimize side reactions. Optimize stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C) to improve yield . Monitor reaction progress via TLC (silica GF254) with ethyl acetate/hexane (3:7) as the mobile phase. Purify via silica gel chromatography (60–120 mesh) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regioselectivity of sulfonylation by observing shifts for the piperazine N–H (δ ~2.5–3.5 ppm) and methanesulfonyl group (δ ~3.1 ppm for CH3) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 283.1 .
Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for in vitro assays), water (with co-solvents like 10% Tween-80), and ethanol. Use shake-flask method with UV quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust storage to −20°C under inert gas if instability is observed .
Advanced Research Questions
Q. How can regioselective sulfonylation at the 4-position of the piperazine ring be achieved, and what factors influence positional isomer formation?
- Methodological Answer :
- Protecting Groups : Temporarily protect the 1-benzyl nitrogen with Boc (tert-butoxycarbonyl) to direct sulfonylation to the 4-position. Deprotect with TFA post-reaction .
- Steric/Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce nucleophilicity at adjacent positions. Use DFT calculations to predict reactive sites .
- Kinetic Control : Lower temperatures (0°C) favor kinetic control, reducing thermodynamic isomer formation .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Purity Verification : Re-test the compound after rigorous purification (e.g., recrystallization from ethanol/water) to exclude impurities mimicking activity .
- Strain-Specificity : Expand testing to include Gram-negative (E. coli), Gram-positive (S. aureus), and fungal (C. albicans) strains. Use microdilution assays (CLSI guidelines) .
- SAR Studies : Synthesize analogs (e.g., replace methanesulfonyl with acetyl or nitro groups) to identify critical pharmacophores .
Q. What computational strategies can predict the binding affinity of this compound to neurological targets (e.g., dopamine receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
